N'-[(E)-(2,3-dimethoxyphenyl)methylidene]quinoline-2-carbohydrazide
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Overview
Description
N’-[(E)-(2,3-dimethoxyphenyl)methylidene]quinoline-2-carbohydrazide is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,3-dimethoxyphenyl)methylidene]quinoline-2-carbohydrazide typically involves the condensation reaction between 2,3-dimethoxybenzaldehyde and quinoline-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,3-dimethoxyphenyl)methylidene]quinoline-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(2,3-dimethoxyphenyl)methylidene]quinoline-2-carbohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,3-dimethoxyphenyl)methylidene]quinoline-2-carbohydrazide involves its interaction with various molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit the activity of certain enzymes. Additionally, its ability to intercalate with DNA makes it a potential candidate for anticancer therapies. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3,4-dimethoxyphenyl)methylidene]quinoline-2-carbohydrazide
- N’-[(E)-(2,4-dimethoxyphenyl)methylidene]quinoline-2-carbohydrazide
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]quinoline-2-carbohydrazide
Uniqueness
N’-[(E)-(2,3-dimethoxyphenyl)methylidene]quinoline-2-carbohydrazide is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its chemical reactivity and interaction with biological targets. This positional specificity can result in different biological activities and properties compared to its analogs.
Properties
Molecular Formula |
C19H17N3O3 |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]quinoline-2-carboxamide |
InChI |
InChI=1S/C19H17N3O3/c1-24-17-9-5-7-14(18(17)25-2)12-20-22-19(23)16-11-10-13-6-3-4-8-15(13)21-16/h3-12H,1-2H3,(H,22,23)/b20-12+ |
InChI Key |
BBYDLOYPHHZTPL-UDWIEESQSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=N/NC(=O)C2=NC3=CC=CC=C3C=C2 |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=NNC(=O)C2=NC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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